molecular formula C21H31N3O2S B6429984 1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea CAS No. 2109097-98-3

1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea

Cat. No.: B6429984
CAS No.: 2109097-98-3
M. Wt: 389.6 g/mol
InChI Key: DMFTXRDEANJMMN-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea is a synthetic urea derivative featuring a rigid adamantane core, a furan heterocycle, and a thiomorpholine moiety.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c25-20(23-21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-2-1-5-26-19)24-3-6-27-7-4-24/h1-2,5,15-18H,3-4,6-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFTXRDEANJMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantyl Urea Derivatives with Heteroaryl Substituents

describes 1-(1-adamantyl)-3-heteroaryl ureas synthesized for anti-tuberculosis (TB) activity. Key comparisons:

Compound ID (Source) Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound Furan-2-yl, thiomorpholin-4-yl N/A N/A Sulfur-containing thiomorpholine moiety
1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea Thiophene, oxadiazole 42.4 211–213 Moderate anti-TB activity
1-(2-adamantyl)-3-(5-t-butylisoxazol-3-yl)urea Isoxazole with tert-butyl group 48.7 229–232 High thermal stability
  • Structural Insights : The target compound’s thiomorpholinyl group introduces a sulfur atom, which may enhance binding to metalloenzymes compared to oxygen-containing morpholine analogs . However, furan’s lower electron density compared to thiophene (in compound 40, ) could reduce π-π stacking interactions in biological targets.

Adamantane-Urea Derivatives with Extended Pharmacophores

, and 12 highlight compounds with adamantane cores coupled to diverse pharmacophores:

Compound (Source) Key Features Yield (%) Physicochemical Data
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide Furan-indole-oxoacetamide hybrid N/A Confirmed by ¹H/¹³C NMR, HRMS
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea Bicyclic substituent 36 Molecular formula: C₁₉H₃₀N₂O
1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea Furan with dimethylamino group 94 HRMS: [M+H]⁺ = 406.2515
  • Functional Group Impact: The target compound lacks electron-donating groups (e.g., dimethylamino in ’s 5b), which could reduce solubility compared to analogs like AUDA (), where a dodecanoic acid chain improves hydrophilicity .
  • Synthetic Flexibility : The thiomorpholin-ethyl linker in the target compound may offer conformational flexibility absent in rigid bicycloheptane derivatives () .

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